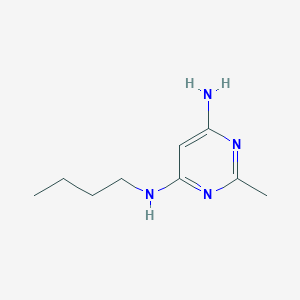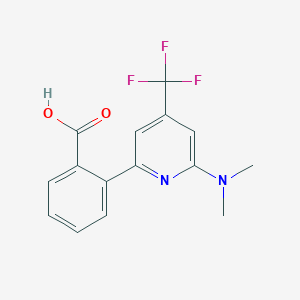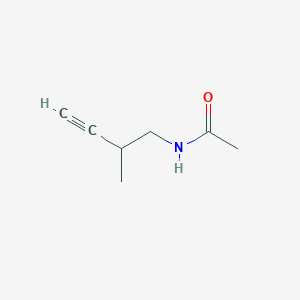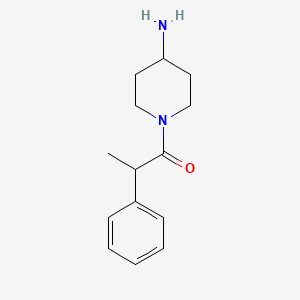
1-(4-氨基哌啶-1-基)-2-苯基丙烷-1-酮
描述
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a synthetic organic compound characterized by its molecular structure, which includes an aminopiperidine ring and a phenyl group attached to a propanone backbone
科学研究应用
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and receptor interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
作用机制
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Biochemical pathways
Piperidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
Piperidine derivatives in general have been found to exhibit a range of pharmacokinetic properties, depending on their specific structures .
Result of action
Piperidine derivatives have been found to exhibit a wide range of effects, depending on their specific structures and targets .
Action environment
The action of piperidine derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .
生化分析
Biochemical Properties
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The amino group in 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenyl group may engage in hydrophobic interactions with protein surfaces, further influencing the compound’s biochemical properties .
Cellular Effects
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the PI3K-Akt signaling pathway, which is involved in cell growth and survival . By interacting with key proteins in this pathway, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can alter gene expression patterns and metabolic activities, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as protein kinases, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the enzyme’s activity, leading to downstream effects on cellular signaling pathways. Additionally, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activity . Long-term studies have indicated that prolonged exposure to 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can lead to sustained changes in cellular signaling and metabolism, highlighting the importance of understanding its temporal effects in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one vary with different dosages in animal models. At lower doses, this compound has been observed to modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage . These dosage-dependent effects underscore the importance of careful dose optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can be influenced by the presence of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one, affecting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can bind to various proteins, influencing its localization and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminopiperidine with phenylacetone under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and pH. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives of the compound.
相似化合物的比较
1-(4-aminopiperidin-1-yl)ethanone
1-(4-aminopiperidin-1-yl)prop-2-en-1-one
3-(4-aminopiperidin-1-yl)propanoic acid dihydrochloride
属性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)14(17)16-9-7-13(15)8-10-16/h2-6,11,13H,7-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSSQZGKFHUDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


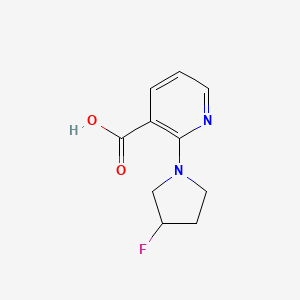
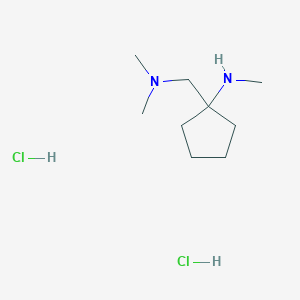

![2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B1488078.png)
![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)
![2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride](/img/structure/B1488082.png)
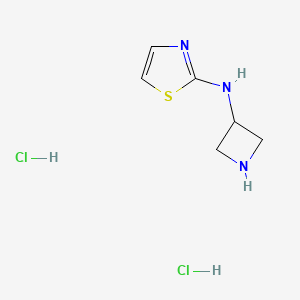
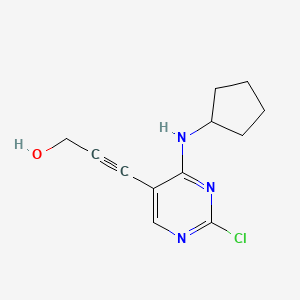
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)
